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Compound of Interest

Compound Name: 5-Feruloylquinic acid

Cat. No.: B3025668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the characterization of 5-Feruloylquinic acid (5-FQA), a significant phenolic

compound with noted biological activities. This document outlines key quantitative

spectroscopic data, detailed experimental protocols for its analysis, and visual representations

of its chemical structure and analytical workflow.

Core Spectroscopic Data
The unequivocal identification of 5-Feruloylquinic acid relies on a combination of

spectroscopic techniques, each providing unique structural insights. The data presented below

has been compiled from various analytical studies.

Physicochemical Properties
Property Value

Molecular Formula C₁₇H₂₀O₉

Molecular Weight 368.34 g/mol

CAS Number 40242-06-6

Spectroscopic Data Summary
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The following tables summarize the key spectroscopic data for 5-Feruloylquinic acid.

Table 1: UV-Vis Spectroscopic Data

λmax (nm) Solvent

219, 236, 326 Methanol

Table 2: ¹H NMR Spectroscopic Data (500 MHz, Methanol-d4)

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Quinic Acid Moiety

H-2ax 2.21 dd 13.5, 8.5

H-2eq 2.09 m

H-3 3.86 dd 8.5, 3.0

H-4 4.17 dd 7.0, 3.0

H-5 5.34 m

H-6ax 2.15 m

H-6eq 2.30 dd 14.0, 4.0

Feruloyl Moiety

H-2' 7.18 d 2.0

H-5' 6.81 d 8.0

H-6' 7.07 dd 8.0, 2.0

H-7' (α) 6.38 d 16.0

H-8' (β) 7.61 d 16.0

OCH₃ 3.88 s
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Table 3: ¹³C NMR Spectroscopic Data (125 MHz, Methanol-d4)

Atom No. Chemical Shift (δ, ppm)

Quinic Acid Moiety

1 (C=O) 178.1

2 38.4

3 73.1

4 71.9

5 72.8

6 36.9

Feruloyl Moiety

1' 127.8

2' 111.5

3' 149.2

4' 150.7

5' 116.4

6' 124.2

7' (α) 115.3

8' (β) 147.2

9' (C=O) 168.6

OCH₃ 56.4

Table 4: Mass Spectrometry Data (Negative Ion Mode)
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Ion m/z Description

[M-H]⁻ 367 Precursor Ion

[M-H-162]⁻ 205 Loss of Feruloyl Moiety

[Quinic acid-H]⁻ 191 Deprotonated Quinic Acid

[Ferulic acid-H]⁻ 193 Deprotonated Ferulic Acid

[Quinic acid-H-H₂O]⁻ 173
Dehydrated Deprotonated

Quinic Acid

[Ferulic acid-H-CH₃]⁻ 178
Loss of methyl group from

ferulic acid fragment

[Ferulic acid-H-CO₂]⁻ 149
Decarboxylation of ferulic acid

fragment

[C₆H₅O₂]⁻ 109 Fragment from Feruloyl Moiety

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 5-
Feruloylquinic acid.

Sample Preparation
For optimal results, 5-Feruloylquinic acid should be of high purity. If isolated from a natural

source, purification by chromatographic techniques such as High-Performance Liquid

Chromatography (HPLC) is recommended. The purified compound should be dried under

vacuum to remove residual solvents.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Solvent: Spectroscopic grade methanol.

Procedure:
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Prepare a stock solution of 5-Feruloylquinic acid in methanol of a known concentration

(e.g., 1 mg/mL).

Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the

absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

Use methanol as the blank reference.

Scan the sample from 200 to 400 nm.

Record the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

suitable probe.

Solvent: Methanol-d4 (CD₃OD).

Procedure:

Dissolve approximately 5-10 mg of purified 5-Feruloylquinic acid in ~0.6 mL of methanol-

d4 in an NMR tube.

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard. A larger number

of scans will be required compared to the ¹H spectrum.

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) to aid in the complete and unambiguous assignment of all proton and carbon

signals.

Process the data using appropriate NMR software. Chemical shifts should be referenced

to the residual solvent peak of methanol-d4 (¹H: 3.31 ppm; ¹³C: 49.0 ppm).
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Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic

compounds like 5-FQA.

Procedure:

Prepare a dilute solution of 5-Feruloylquinic acid in a suitable solvent compatible with

the LC mobile phase (e.g., methanol/water mixture).

Introduce the sample into the mass spectrometer via direct infusion or through an LC

column for separation from any potential impurities.

Acquire a full scan mass spectrum to determine the accurate mass of the deprotonated

molecule [M-H]⁻.

Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 367) and

fragmenting it to obtain a characteristic fragmentation pattern. Varying the collision energy

can provide more detailed fragmentation information.

Analyze the resulting mass spectra to identify the characteristic fragment ions.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and

the chemical structure of 5-Feruloylquinic acid.
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Fig. 1: General workflow for the spectroscopic characterization of 5-Feruloylquinic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3025668?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feruloyl Moiety

Quinic Acid Moiety

HO

C₁'—C₆' (Aromatic Ring)

O

OCH₃

O

C₁—C₆ (Cyclohexane Ring)

Ester Linkage (C₅)

C₇'—C₉' (Propenoyl Chain)

COOH OH OH OH

Click to download full resolution via product page

Fig. 2: Key functional groups of 5-Feruloylquinic acid.
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[https://www.benchchem.com/product/b3025668#spectroscopic-data-for-5-feruloylquinic-
acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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